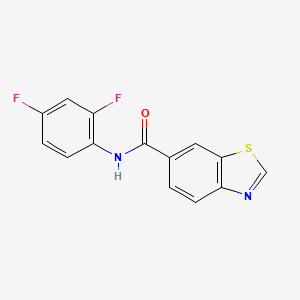![molecular formula C11H15N5 B2687756 3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline CAS No. 858483-64-4](/img/structure/B2687756.png)
3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[1-(2-Methylpropyl)tetrazol-5-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTA and is a tetrazole derivative.
Scientific Research Applications
Luminescent Tetradentate Bis-Cyclometalated Platinum Complexes :A study focused on the synthesis and properties of various aniline derivatives, including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, revealing their potential in creating highly luminescent platinum complexes. These complexes exhibited a range of emission colors and were utilized in organic light-emitting diode (OLED) devices, demonstrating excellent performance (Vezzu et al., 2010).
Ionic Liquid as Reagent for Nitration of Aromatic Compounds :A novel ionic liquid was synthesized and used for the efficient nitration of aniline derivatives, showcasing its utility in modifying aromatic compounds to produce nitroarenes. This approach highlights the importance of selecting specific reagents for chemical transformations (Zolfigol et al., 2012).
Color Tuning of Iridium Tetrazolate Complexes :Research on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, including those with tetrazolate chelate ligands, explored the impact of ancillary ligands on their redox and emission properties. This study demonstrates the potential for tuning the color of emissions in such complexes, which is crucial for applications in organic light-emitting devices (Stagni et al., 2008).
DNA-Binding and Antioxidant Activities of Silver(I) Complexes :This study explored the interaction of silver(I) complexes, containing bis(2-benzimidazolyl)aniline derivatives, with DNA. The complexes demonstrated significant binding affinity to DNA and exhibited strong antioxidant activities, indicating potential biomedical applications (Wu et al., 2014).
Synthesis and Antimicrobial Activity of Heterocyclic Disazo Dyes :A series of novel heterocyclic disazo dyes were synthesized using aniline derivatives. These dyes were characterized for their antimicrobial activity and absorption characteristics, suggesting their potential in medical and industrial applications (Karcı et al., 2009).
Properties
IUPAC Name |
3-[1-(2-methylpropyl)tetrazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8(2)7-16-11(13-14-15-16)9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVJRHOCQXWSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=N1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
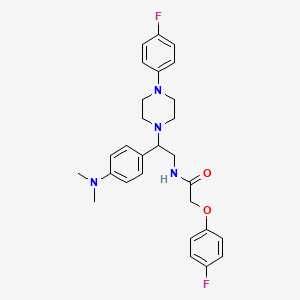
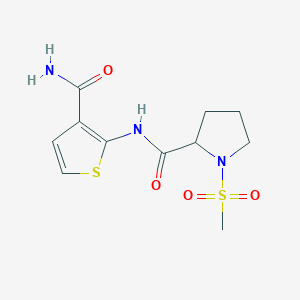
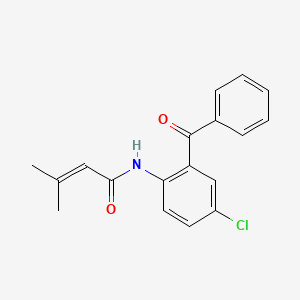
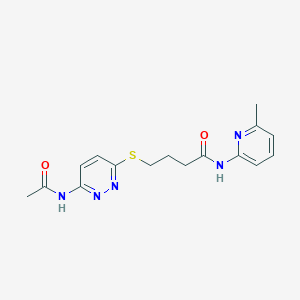
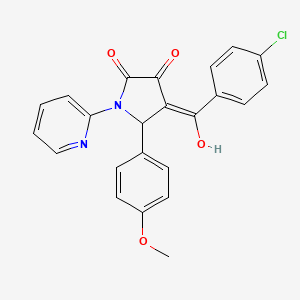
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2687680.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2687683.png)
![Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2687686.png)
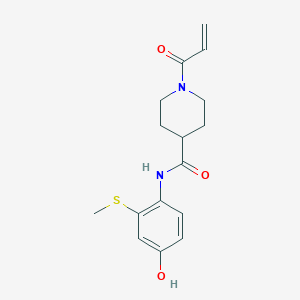
![6-methanesulfonyl-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2687689.png)
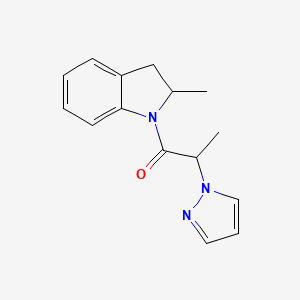
![tert-Butyl 3-[(propan-2-yl)amino]propanoate](/img/structure/B2687694.png)
![3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687695.png)
